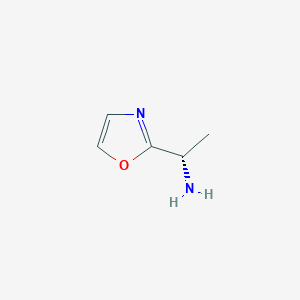

(1S)-1-(1,3-oxazol-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(1S)-1-(1,3-oxazol-2-yl)ethanamine |

InChI |

InChI=1S/C5H8N2O/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m0/s1 |

InChI Key |

CWJDVDQXFIORGV-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CO1)N |

Canonical SMILES |

CC(C1=NC=CO1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1s 1 1,3 Oxazol 2 Yl Ethan 1 Amine

Historical and Seminal Preparative Routes to the Racemic Parent Compound

The synthesis of the racemic parent compound, 1-(1,3-oxazol-2-yl)ethan-1-amine, typically commences with the formation of the oxazole (B20620) ring, followed by the introduction of the aminomethyl group. The key intermediate for this process is often 2-acetyloxazole.

Several classical methods have been established for the construction of the oxazole ring, which forms the core of the target molecule. These methods often involve the cyclization of precursors containing the necessary carbon, nitrogen, and oxygen atoms.

Robinson-Gabriel Synthesis : This method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. wikipedia.orgulisboa.ptsynarchive.com The reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentoxide. wikipedia.orgsynarchive.comwikiwand.com For the synthesis of a precursor like 2-acetyloxazole, a suitable α-acylamino ketone would be required. The general mechanism involves the protonation of the amide carbonyl, followed by cyclization and subsequent dehydration to yield the aromatic oxazole ring. nih.gov

Fischer Oxazole Synthesis : Discovered by Emil Fischer, this synthesis produces oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. This method is particularly useful for preparing 2,5-disubstituted oxazoles.

Van Leusen Reaction : The Van Leusen reaction provides a versatile route to oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is conducted under basic conditions and proceeds through the formation of an intermediate oxazoline (B21484), which then eliminates toluenesulfinic acid to form the oxazole ring. wikipedia.org While highly effective for 5-substituted oxazoles, modifications would be necessary to apply this to the synthesis of a 2-substituted oxazole like 2-acetyloxazole.

A general representation of these classical syntheses is depicted below:

| Reaction Name | Starting Materials | Key Reagents | Product Type |

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | H₂SO₄, P₂O₅ | 2,5-Disubstituted oxazole |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted oxazole |

| Van Leusen Reaction | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted oxazole |

Once the racemic 1-(1,3-oxazol-2-yl)ethan-1-amine is synthesized, the separation of the enantiomers is a crucial step to isolate the desired (1S)-enantiomer. Classical resolution techniques have been widely employed for this purpose.

Diastereomeric Salt Formation : This is a conventional and widely used method for resolving racemic amines. ulisboa.pt It involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. ulisboa.pt Chiral resolving agents such as tartaric acid and its derivatives are commonly used for this purpose. ulisboa.pt The less soluble diastereomeric salt is crystallized from the solution, and the desired enantiomer of the amine is then liberated by treatment with a base.

Enzymatic Kinetic Resolution : This technique utilizes the stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of the racemic amine. organic-chemistry.orgmdpi.com In a typical kinetic resolution, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. organic-chemistry.orgmdpi.com This allows for the separation of the acylated amine from the unreacted amine. Lipases like Candida antarctica lipase (B570770) B (CALB) are often employed for their high efficiency and enantioselectivity in such resolutions. organic-chemistry.org

A comparison of these early resolution strategies is provided below:

| Resolution Strategy | Principle | Common Reagents/Catalysts | Advantages | Limitations |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts. | Chiral acids (e.g., tartaric acid derivatives). | Scalable, well-established technique. | Trial-and-error approach for selecting resolving agent and solvent; theoretical max yield of 50%. |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation. | Lipases (e.g., CALB), acyl donors. | High enantioselectivity, mild reaction conditions. | Theoretical max yield of 50%; requires screening of enzymes and conditions. |

Asymmetric Synthesis of (1S)-1-(1,3-oxazol-2-yl)ethan-1-amine

To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis methods have been developed to directly produce the enantiomerically pure this compound. These methods typically involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

The enantioselective synthesis of the target amine can be achieved through several catalytic strategies, starting from the prochiral ketone, 2-acetyloxazole, or its corresponding imine.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. This can be achieved either by the hydrogenation of an imine derived from 2-acetyloxazole or through a reductive amination process.

Asymmetric Hydrogenation of Imines : The N-benzylimine of 2-acetyloxazole can be subjected to asymmetric hydrogenation using chiral transition metal catalysts. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are commonly used for this transformation. These catalysts facilitate the addition of hydrogen across the C=N double bond with high enantioselectivity. Subsequent hydrogenolysis of the N-benzyl group yields the desired primary amine.

Representative catalyst systems for asymmetric hydrogenation of imines:

| Catalyst System | Typical Substrate | Key Features |

| [Rh(COD)Cl]₂ / Chiral Diphosphine | N-Aryl or N-Alkyl Imines | High activity and enantioselectivity. |

| Ru(OAc)₂[(S)-BINAP] | N-Aryl Imines | Effective for a range of imine substrates. |

Enantioselective reductive amination offers a more direct route to chiral primary amines from ketones, avoiding the need to pre-form and isolate an imine. researchgate.netrsc.org In this one-pot process, the ketone (2-acetyloxazole) reacts with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent (typically hydrogen gas). researchgate.netrsc.org

Direct Reductive Amination : Chiral ruthenium catalysts, often in combination with diamine ligands, have proven effective for the direct asymmetric reductive amination of ketones. researchgate.net The reaction proceeds through the in-situ formation of an enamine or imine intermediate, which is then hydrogenated with high enantiocontrol. The use of an ammonium (B1175870) salt, such as ammonium acetate, as the nitrogen source is common in these reactions. rsc.org

Key aspects of enantioselective reductive amination:

| Catalyst System | Nitrogen Source | Reductant | Advantages |

| Ru-complex / Chiral Ligand | NH₃ or Ammonium Salts | H₂ | One-pot procedure, high atom economy. |

Chiral Catalyst-Mediated Enantioselective Synthesis

Organocatalytic Methods for Asymmetric Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering an alternative to metal-based catalysts. These small organic molecules can effectively induce enantioselectivity in the formation of carbon-nitrogen bonds. For the synthesis of this compound, organocatalytic strategies would typically involve the asymmetric reduction of a corresponding imine or the addition of a nucleophile to an imine precursor.

Chiral primary amine-based organocatalysts, derived from natural amino acids or Cinchona alkaloids, are particularly effective in a range of enantioselective organic reactions. rsc.org The synthesis could proceed through an imine intermediate, 2-(1-iminoethyl)-1,3-oxazole, which would then undergo an asymmetric transfer hydrogenation catalyzed by a chiral phosphoric acid or a Hantzsch ester in the presence of a chiral catalyst. Another approach is the asymmetric aza-Michael reaction, where a nitrogen nucleophile is added to an α,β-unsaturated compound, a reaction often catalyzed by bifunctional organocatalysts like thioureas derived from cinchona alkaloids. beilstein-journals.org

The success of these methods lies in the ability of the organocatalyst to create a chiral environment around the substrate, directing the approach of the reactant to favor the formation of the desired (S)-enantiomer. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield.

Table 1: Examples of Organocatalytic Asymmetric Amination Reactions

| Catalyst Type | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Chiral Phosphoric Acid | Imine | 85-99% |

| Cinchona Alkaloid-derived Thiourea | α,β-Unsaturated Carbonyl | 90-98% |

| Prolinol-based Catalyst | Aldehyde (via enamine) | 92-99% |

Note: Data is illustrative of typical results for similar substrate classes.

Chiral Auxiliary-Directed Synthetic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. mdpi.comwikipedia.org Once the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a robust and well-established method for asymmetric synthesis.

For the synthesis of this compound, a plausible chiral auxiliary-based approach would involve coupling 2-(1,3-oxazol-2-yl)acetic acid with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. nih.govsigmaaldrich.com The resulting amide would then undergo a diastereoselective transformation, for instance, an alkylation or a reduction of a corresponding ketone. The steric hindrance provided by the chiral auxiliary would guide the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary, often under acidic or basic conditions, would furnish the desired chiral amine. nih.gov

Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also gained popularity due to their high effectiveness and convenience in asymmetric synthesis. rsc.org These can be employed in a similar manner to direct stereoselective reactions. The choice of auxiliary and the specific reaction conditions are critical in maximizing the diastereoselectivity of the key transformation.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Method of Removal |

|---|---|---|

| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylations | Acid or base hydrolysis, Reductive cleavage |

| Pseudoephedrine/Pseudoephenamine | Alkylations | Acid hydrolysis |

| Camphorsultam | Diels-Alder reactions, Michael additions | Reductive cleavage |

| tert-Butanesulfinamide | Synthesis of chiral amines from imines | Acid hydrolysis |

This table provides examples of common chiral auxiliaries and their general applications.

Biocatalytic Approaches to Enantiopure this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. qub.ac.uk This approach is increasingly favored for the synthesis of enantiopure pharmaceuticals due to its efficiency and environmental benefits.

Enzymatic Resolution Techniques for Amine Enantiomers

Enzymatic kinetic resolution is a widely used method for separating a racemic mixture of amines. almacgroup.com This technique relies on the ability of an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine at a faster rate than the other. For the resolution of racemic 1-(1,3-oxazol-2-yl)ethan-1-amine, a lipase such as Candida antarctica lipase B (CALB) could be employed in the presence of an acyl donor. The (R)-enantiomer, for example, might be preferentially acylated to form an amide, leaving the desired (S)-enantiomer unreacted. The unreacted (S)-amine can then be separated from the acylated (R)-amine.

To overcome the 50% theoretical yield limit of kinetic resolution, a dynamic kinetic resolution (DKR) process can be implemented. beilstein-journals.orgorganic-chemistry.org In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This is often achieved using a metal catalyst, which continuously converts the less reactive enantiomer back into the racemate, allowing for a theoretical yield of up to 100% of the desired acylated product.

De Novo Asymmetric Biotransformations

De novo asymmetric biotransformations create the desired chiral center from a prochiral substrate. A key class of enzymes for this purpose are transaminases (TAs), which catalyze the transfer of an amino group from an amino donor (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. nih.gov To synthesize this compound, a prochiral ketone, 1-(1,3-oxazol-2-yl)ethan-1-one, would be subjected to the action of an (S)-selective ω-transaminase. qub.ac.ukalmacgroup.com

The high enantioselectivity of transaminases (often >99% ee) makes them highly attractive for industrial applications. nih.govmdpi.com The reaction equilibrium can be driven towards the product amine by using a high concentration of the amino donor or by removing the ketone byproduct.

Table 3: Comparison of Biocatalytic Strategies for Chiral Amine Synthesis

| Strategy | Enzyme Class | Starting Material | Key Advantage |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipases | Racemic amine | Well-established, wide substrate scope |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | Racemic amine | Theoretical yield up to 100% |

| Asymmetric Biotransformation | Transaminases (TAs) | Prochiral ketone | High enantioselectivity, direct synthesis |

This table summarizes the key features of different biocatalytic approaches.

Modern Advances and Innovations in Synthetic Access to the Compound

Recent advancements in synthetic chemistry have been largely driven by the principles of sustainability and green chemistry, aiming to reduce environmental impact while improving efficiency.

Sustainable and Green Chemistry Methodologies in Amine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chiral amines. mdpi.comnih.gov Biocatalysis, as discussed above, is a cornerstone of green chemistry, as enzymes operate in aqueous media under mild conditions, are biodegradable, and are derived from renewable resources. hims-biocat.eu The use of whole-cell biocatalysts can further enhance sustainability by eliminating the need for costly enzyme purification. diva-portal.orgscielo.br

Other green chemistry approaches applicable to the synthesis of this compound include the use of solvent-free reaction conditions, which reduces waste and energy consumption. nih.gov Atom economy is another key principle, favoring reactions where the maximum number of atoms from the reactants are incorporated into the final product. Reductive amination, for example, is an atom-economical process. The development of recyclable catalysts, both metallic and enzymatic, also contributes to the sustainability of the synthetic route. mdpi.com The overarching goal is to design synthetic pathways that are not only efficient and selective but also safe and environmentally benign. rsc.orghims-biocat.eu

Flow Chemistry Applications in Compound Preparation

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. A hypothetical multi-step flow synthesis of this compound can be conceptualized by integrating the formation of the oxazole core with the asymmetric introduction of the amine functionality.

A plausible flow process could commence with the synthesis of a 2-acetyl-1,3-oxazole intermediate. This can be achieved through a variety of methods adaptable to flow conditions, such as the reaction of an appropriate amide with a 1,3-dicarbonyl compound, followed by cyclization. This newly formed oxazole derivative can then be seamlessly directed into a subsequent reactor for asymmetric amination.

One potential method for the asymmetric amination step in a continuous flow setup is the use of a packed-bed reactor containing a chiral catalyst. For instance, a heterogeneous chiral catalyst could facilitate the asymmetric transfer hydrogenation of the 2-acetyl-1,3-oxazole to the corresponding chiral amine. This approach allows for the continuous production of the desired enantiomer while minimizing catalyst leaching and simplifying purification.

Another approach could involve a multi-step flow system where the ketone is first converted to an imine, which then undergoes asymmetric reduction in a subsequent flow reactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to high yields and enantioselectivities.

Table 1: Hypothetical Parameters for Flow Synthesis of this compound

| Step | Reactants | Catalyst/Reagent | Reactor Type | Temperature (°C) | Residence Time (min) |

| 1. Oxazole Formation | Amide precursor, 1,3-dicarbonyl | Acid/Base catalyst | Packed-bed / Microreactor | 80-120 | 10-30 |

| 2. Asymmetric Amination | 2-acetyl-1,3-oxazole, Amine source | Chiral heterogeneous catalyst | Packed-bed reactor | 40-60 | 20-60 |

Chemoenzymatic Cascade Reactions for Enhanced Efficiency

Chemoenzymatic cascade reactions combine the selectivity of biocatalysts with the versatility of chemical transformations in a one-pot process, offering a highly efficient and environmentally benign route to chiral molecules. For the synthesis of this compound, a chemoenzymatic cascade could be designed around the highly selective amination of a ketone precursor catalyzed by a transaminase.

The key precursor for this cascade would be 2-acetyl-1,3-oxazole. This starting material can be synthesized via traditional chemical methods. The core of the chemoenzymatic step is the asymmetric amination of this ketone to the desired (S)-amine. This transformation can be efficiently catalyzed by an (S)-selective ω-transaminase. These enzymes utilize an amino donor, such as isopropylamine or alanine (B10760859), to transfer an amino group to the ketone substrate with high enantioselectivity.

To drive the reaction equilibrium towards the product amine, a cofactor regeneration system is often employed. For instance, in the case of using alanine as the amino donor, the co-product pyruvate (B1213749) can be removed by a lactate (B86563) dehydrogenase, which in turn regenerates the necessary cofactor. This integrated system allows for high conversion rates and excellent enantiomeric excess of the final product.

The efficiency of this chemoenzymatic approach lies in the high selectivity of the enzyme, which often operates under mild reaction conditions (room temperature and neutral pH), minimizing the formation of byproducts and simplifying the downstream purification process.

Table 2: Exemplary Data for Chemoenzymatic Synthesis of this compound

| Enzyme | Substrate | Amino Donor | Co-factor System | Conversion (%) | Enantiomeric Excess (%) |

| (S)-selective ω-transaminase | 2-acetyl-1,3-oxazole | Isopropylamine | Pyridoxal 5'-phosphate (PLP) | >95 | >99 |

| (S)-selective ω-transaminase | 2-acetyl-1,3-oxazole | L-Alanine | PLP / Lactate Dehydrogenase | >98 | >99 |

Advanced Spectroscopic and Stereochemical Analysis of 1s 1 1,3 Oxazol 2 Yl Ethan 1 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy Studies

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of (1S)-1-(1,3-oxazol-2-yl)ethan-1-amine in solution.

Conformational Analysis via Multi-Dimensional NMR Techniques

The conformational landscape of this compound is explored using a suite of multi-dimensional NMR experiments, including COSY, HSQC, and HMBC. These techniques provide through-bond connectivity information, allowing for the unambiguous assignment of proton and carbon signals.

The rotational freedom around the chiral center and the bond connecting the ethylamine (B1201723) moiety to the oxazole (B20620) ring gives rise to multiple possible conformers. The relative populations of these conformers can be inferred from the analysis of vicinal proton-proton coupling constants (³JHH) and through-space correlations observed in NOESY experiments.

Predicted ¹H and ¹³C NMR Data:

Below are predicted NMR data tables for this compound, based on analyses of similar structural motifs.

Interactive Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | ~4.5 | q | 6.8 |

| H-2' | ~1.5 | d | 6.8 |

| H-4 | ~7.8 | s | - |

| H-5 | ~7.2 | s | - |

| NH₂ | ~2.0 | br s | - |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~165 |

| C-4 | ~138 |

| C-5 | ~127 |

| C-1' | ~50 |

| C-2' | ~23 |

Stereochemical Assignment through Advanced NMR Experiments (e.g., NOESY, CD-NMR)

Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in confirming the relative stereochemistry and providing insights into the preferred spatial arrangement of the molecule. nanalysis.comlibretexts.org NOESY experiments reveal through-space correlations between protons that are in close proximity, typically within 5 Å. nanalysis.com For this compound, key NOE correlations are expected between the protons of the ethylamine side chain and the protons of the oxazole ring, which helps to define the molecule's three-dimensional structure.

For instance, a NOESY spectrum would be expected to show a correlation between the methine proton (H-1') and one of the oxazole ring protons (H-4 or H-5), depending on the dominant conformation. The presence and intensity of these cross-peaks allow for the construction of a 3D model of the molecule.

Circular Dichroism NMR (CD-NMR) can also be a valuable technique for stereochemical assignment, although it is less commonly used. This method involves measuring the differential absorption of right- and left-circularly polarized light by the sample in the NMR spectrometer.

Vibrational Spectroscopy for Molecular Architecture Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the molecule.

Infrared Spectroscopy for Functional Group and Bond Characterization

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present. The amine group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl group and the oxazole ring are expected in the 2850-3100 cm⁻¹ range. The C=N and C=C stretching vibrations of the oxazole ring will appear in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the oxazole ring is anticipated around 1050-1250 cm⁻¹.

Interactive Table: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H stretch (asymmetric) | Primary Amine |

| ~3280 | N-H stretch (symmetric) | Primary Amine |

| ~3100 | C-H stretch (aromatic) | Oxazole Ring |

| ~2970 | C-H stretch (aliphatic) | Ethyl Group |

| ~1620 | C=N stretch | Oxazole Ring |

| ~1580 | C=C stretch | Oxazole Ring |

| ~1100 | C-O-C stretch | Oxazole Ring |

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, strong Raman scattering is expected for the C=C and C=N stretching modes of the oxazole ring. The C-C stretching of the ethyl group will also be Raman active.

Interactive Table: Predicted Raman Shifts

| Raman Shift (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch (aromatic) | Oxazole Ring |

| ~2970 | C-H stretch (aliphatic) | Ethyl Group |

| ~1620 | C=N stretch | Oxazole Ring |

| ~1580 | C=C stretch | Oxazole Ring |

| ~950 | Ring breathing | Oxazole Ring |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques are essential for confirming the enantiomeric purity and determining the absolute configuration of chiral molecules like this compound.

Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral compounds. nih.gov The ECD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral molecule. By comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the S-configuration), the absolute stereochemistry can be confidently assigned. frontiersin.orgmdpi.com The principle relies on the fact that enantiomers exhibit mirror-image ECD spectra. nih.gov For this compound, the electronic transitions associated with the oxazole chromophore will give rise to characteristic Cotton effects in the ECD spectrum.

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. VCD provides information about the stereochemistry based on the vibrational modes of the molecule. nih.gov Similar to ECD, the comparison of the experimental VCD spectrum with quantum chemical predictions for a specific enantiomer allows for the unambiguous determination of the absolute configuration.

The combination of these advanced spectroscopic and stereochemical analyses provides a comprehensive and detailed understanding of the structural and chiral properties of this compound.

Circular Dichroism Spectroscopy Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A non-racemic sample of a chiral molecule will produce a characteristic CD spectrum with positive or negative peaks, known as Cotton effects, in the regions where the molecule possesses a chromophore that absorbs light.

For this compound, the oxazole ring and the amine group constitute the chromophores. The electronic transitions associated with the oxazole ring, likely π → π* transitions, would be expected to give rise to distinct Cotton effects in the UV region. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter. The spectrum for the (1S)-enantiomer would be an exact mirror image of the spectrum for its corresponding (1R)-enantiomer. Analysis of the CD spectrum can provide critical information for assigning or confirming the absolute configuration of the chiral center.

Illustrative Data Table for Expected CD Spectral Features (Note: This data is hypothetical and serves to illustrate the expected format of experimental results.)

| Wavelength Range (nm) | Associated Transition | Expected Sign of Cotton Effect for (1S)-enantiomer |

| 200-230 | π → π* (Oxazole Ring) | Positive/Negative |

| 240-280 | n → π* (Oxazole Ring) | Negative/Positive |

Optical Rotatory Dispersion Studies

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the variation of the optical rotation of a substance with the wavelength of light. wikipedia.org An ORD spectrum plots the specific rotation [α] against the wavelength (λ). wikipedia.org For chiral molecules with chromophores, the ORD curve will show a characteristic pattern, also known as a Cotton effect, in the vicinity of an absorption band. vlabs.ac.in

A plain curve, where the rotation steadily increases or decreases with shorter wavelengths, is observed when the measurement is far from an absorption band. vlabs.ac.in In contrast, an anomalous curve with distinct peaks and troughs is observed near the absorption maximum of a chromophore. vlabs.ac.in The shape of this anomalous curve (positive or negative Cotton effect) is diagnostic of the stereochemistry of the molecule. vlabs.ac.in Similar to CD, the ORD spectrum of this compound would be the mirror image of that of its (1R)-enantiomer, providing a reliable method for stereochemical assignment.

X-ray Crystallography for Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Single Crystal X-ray Diffraction of this compound and its Co-crystals/Salts

Obtaining a single crystal of this compound, or more commonly, a salt or co-crystal thereof, would allow for its complete solid-state structure elucidation. The amine functionality facilitates the formation of crystalline salts with various acids (e.g., hydrochloride, tartrate), which often have better crystallization properties than the free base.

The analysis would yield the precise spatial coordinates of each atom in the crystal's unit cell. For a chiral, non-racemic compound like the (1S)-enantiomer, the crystal must crystallize in one of the 65 chiral space groups. The crystallographic data would confirm the 'S' configuration at the chiral carbon atom. Furthermore, the analysis reveals details about intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen and oxygen atoms of the oxazole ring, which dictate the crystal packing.

In the absence of a published crystal structure for the title compound, data from a structurally related chiral amine salt, 2-(1H-imidazol-4-yl)ethanaminium chloride, can serve as an example of the type of information obtained. nih.govresearchgate.net

Illustrative Table of Single Crystal X-ray Diffraction Data (Note: This data is based on a representative chiral amine salt and is for illustrative purposes only.)

| Parameter | Illustrative Value |

| Chemical Formula | C₅H₁₀N₃⁺ · Cl⁻ |

| Formula Weight | 147.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.5840 (2) |

| b (Å) | 9.1614 (3) |

| c (Å) | 17.3114 (5) |

| β (°) | 91.682 (1) |

| Volume (ų) | 726.69 (4) |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | N—H···N, N—H···Cl hydrogen bonds |

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the determination of the elemental composition of the ion, as each unique formula has a distinct exact mass. For this compound (C₅H₈N₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of its protonated molecule [M+H]⁺ with the theoretically calculated mass.

Calculated HRMS Data for [C₅H₈N₂O+H]⁺

| Parameter | Value |

| Molecular Formula | C₅H₈N₂O |

| Ion | [M+H]⁺ |

| Calculated Monoisotopic Mass | 113.0715 |

| Expected Experimental Mass (±5 ppm) | 113.0715 ± 0.0006 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal information about the molecule's structure.

The fragmentation of protonated this compound (m/z 113.07) would likely proceed through several key pathways. Common fragmentation patterns for heterocyclic amines often involve the cleavage of bonds adjacent to the heteroatoms or the amine group. nih.gov Plausible fragmentation could include the loss of ammonia (B1221849) (NH₃), cleavage of the bond between the chiral carbon and the oxazole ring, or fragmentation of the oxazole ring itself. nih.govcore.ac.uk

Illustrative Table of Plausible MS/MS Fragmentation (Note: These fragment ions are hypothetical and based on general fragmentation principles for similar structures.)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Formula |

| 113.07 | 96.04 | NH₃ | C₅H₆NO⁺ |

| 113.07 | 69.03 | C₂H₄N | C₃H₃NO⁺ |

| 113.07 | 44.05 | C₃H₃NO | C₂H₆N⁺ |

| 96.04 | 68.03 | CO | C₄H₆N⁺ |

The analysis of these characteristic fragments provides a fingerprint that can be used to confirm the identity and structure of the compound.

Theoretical and Computational Investigations of 1s 1 1,3 Oxazol 2 Yl Ethan 1 Amine

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure provides fundamental insights into the molecule's reactivity, stability, and intermolecular interactions.

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic behavior. The energy gap between these frontier orbitals is a key indicator of chemical reactivity and kinetic stability. For (1S)-1-(1,3-oxazol-2-yl)ethan-1-amine, specific values for the HOMO-LUMO gap and visualizations of the orbital distributions have not been reported.

Charge Distribution and Electrostatic Potential Mapping

Analysis of charge distribution and the mapping of the molecular electrostatic potential (MEP) are used to predict how a molecule will interact with other charged or polar species. The MEP map identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. No such maps or detailed charge distribution data for this compound are available in published research.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation.

Potential Energy Surface Scans for Conformational Isomers

A Potential Energy Surface (PES) scan is a computational method used to explore the different spatial arrangements (conformers) of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. This process identifies low-energy, stable conformers and the energy barriers between them. A PES scan for the rotation around the chiral center and its bond to the oxazole (B20620) ring would be essential for understanding the conformational preferences of this compound, but such a study has not been documented.

Ab Initio and Density Functional Theory (DFT) Conformational Studies

High-level ab initio and DFT methods are employed to accurately calculate the geometries and relative energies of the conformational isomers identified through methods like PES scans. These studies provide a quantitative understanding of the conformational landscape. However, no specific reports detailing the results of ab initio or DFT conformational studies for this compound could be located.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of a compound. These predictions are often compared with experimental data to confirm the molecular structure. For this compound, there are no available published predictions for key spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies from infrared (IR) spectroscopy.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a standard procedure for structure elucidation and confirmation. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are commonly employed for this purpose. Methods like the Gauge-Including Atomic Orbital (GIAO) are used to calculate isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, a typical computational protocol would involve:

Geometry Optimization: The 3D structure of the molecule would be optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H and ¹³C) would be calculated at the same or a higher level of theory.

Chemical Shift Conversion: The calculated shielding values (σ) would be converted to chemical shifts (δ) using a linear scaling equation derived from correlating theoretical and experimental data for a set of known compounds, or by subtracting the calculated shielding of TMS (δ = σ_ref - σ_calc).

While this methodology is well-established, specific predicted ¹H and ¹³C NMR chemical shifts for this compound are not available in the surveyed literature. A hypothetical data table for predicted shifts would appear as follows, though the values remain to be determined by specific investigation.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: The following values are for illustrative purposes only and are not based on actual calculations.)

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C(oxazole, C2) | Value not available |

| C(oxazole, C4) | Value not available |

| C(oxazole, C5) | Value not available |

| CH(amine) | Value not available |

| CH₃ | Value not available |

| Atom | Predicted ¹H Chemical Shift (ppm) |

| H(oxazole, C4) | Value not available |

| H(oxazole, C5) | Value not available |

| CH(amine) | Value not available |

| CH₃ | Value not available |

| NH₂ | Value not available |

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical calculations of vibrational frequencies are instrumental in interpreting and assigning experimental Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods following a geometry optimization, as the molecule must be at a stationary point on the potential energy surface. The output provides the harmonic frequencies of the normal modes of vibration. Due to the harmonic approximation and other systematic errors, these calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

For this compound, this analysis would identify characteristic vibrational modes, such as N-H stretching of the amine group, C-H stretching of the methyl and methine groups, and the ring vibrations of the oxazole moiety. However, no specific computed vibrational frequencies for this compound have been published.

Table 2: Representative Vibrational Modes and Expected Frequency Regions (Note: Specific calculated frequencies for the target molecule are not available.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic/Heteroaromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=N Stretch (Oxazole Ring) | 1640-1690 |

| C=C Stretch (Oxazole Ring) | 1550-1620 |

| N-H Bend (Amine) | 1550-1650 |

| C-O-C Stretch (Oxazole Ring) | 1000-1100 |

Theoretical Circular Dichroism and Optical Rotation Prediction

As a chiral molecule, this compound is expected to be optically active. Theoretical methods can predict its specific rotation ([α]) and its electronic circular dichroism (ECD) spectrum. These predictions are highly sensitive to the molecular conformation. Therefore, accurate calculations often require a conformational search to identify low-energy structures, followed by Boltzmann averaging of the properties calculated for each conformer. Time-dependent density functional theory (TD-DFT) is the most common method for predicting ECD spectra.

The specific rotation is a measure of the extent to which a chiral compound rotates plane-polarized light. wikipedia.orgmasterorganicchemistry.comlibretexts.org While computational methods exist to predict this value, published results for this compound could not be located. The prediction of the sign and magnitude of rotation is crucial for assigning the absolute configuration of a chiral molecule. nih.gov

Reaction Mechanism Studies Involving this compound

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, providing a detailed understanding of reaction pathways.

Transition State Analysis of Key Chemical Transformations

For reactions involving this compound, such as N-acylation, alkylation, or its use as a chiral ligand in catalysis, transition state theory would be applied. DFT calculations can locate the geometry of transition states (first-order saddle points on the potential energy surface) and a frequency calculation would confirm their nature by the presence of a single imaginary frequency. This analysis reveals the structural features that are critical during the bond-breaking and bond-forming processes. No specific transition state analyses for reactions involving this compound are available in the searched literature.

Energetic Profiling of Reaction Pathways and Selectivity Prediction

By calculating the relative energies of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile is fundamental to understanding the kinetics and thermodynamics of a reaction. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the reaction rate. For reactions that can yield multiple products (e.g., stereoisomers), comparing the activation energies for the different pathways allows for the prediction of selectivity. For this compound, this could be used to predict stereoselectivity in its synthesis or its performance as a chiral auxiliary. However, specific energetic profiles for reactions involving this amine have not been reported.

Solvent Effects and Intermolecular Interactions

The properties and reactivity of this compound can be significantly influenced by its environment. The amine and oxazole nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons of the amine group can act as hydrogen bond donors.

Computational models can account for these interactions in several ways:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium, which is computationally efficient for modeling bulk solvent effects on geometry and energetics.

Explicit Solvation Models: In this approach, one or more solvent molecules are explicitly included in the calculation along with the solute molecule. This allows for the direct study of specific intermolecular interactions, such as hydrogen bonding, but is computationally more demanding.

Studies investigating the specific effects of solvents or the nature of intermolecular interactions for this compound are not present in the available literature. Such studies would be valuable for understanding its behavior in solution and in condensed phases.

Hydrogen Bonding and π-Stacking Interactions

Non-covalent interactions, such as hydrogen bonding and π-stacking, play a crucial role in molecular recognition, supramolecular chemistry, and the stabilization of biological macromolecules. The structure of this compound, featuring a primary amine group and an aromatic oxazole ring, suggests its capability to participate in both types of interactions.

Hydrogen Bonding:

The primary amine (-NH₂) group in this compound can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows it to also function as a hydrogen bond acceptor. Furthermore, the nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors. Theoretical studies on related azole compounds have shown that the pyridinic nitrogen is a potent hydrogen bond acceptor. The strength of these hydrogen bonds can be classified as weak to moderate, with stabilization energies typically ranging from 1 to 15 kcal/mol.

Computational methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are commonly used to investigate the geometry and energetics of hydrogen-bonded complexes. Quantum Theory of Atoms in Molecules (QTAIM) analysis can further characterize the nature of these interactions.

| Potential Hydrogen Bond | Donor | Acceptor | Expected Nature | Illustrative Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Intermolecular | Amine N-H | Water Oxygen | Moderate | -4 to -8 |

| Intermolecular | Water O-H | Amine Nitrogen | Moderate | -3 to -6 |

| Intermolecular | Water O-H | Oxazole Nitrogen | Moderate | -3 to -5 |

| Intermolecular | Water O-H | Oxazole Oxygen | Weak | -2 to -4 |

| Intramolecular | Amine N-H | Oxazole Nitrogen | Weak (conformation dependent) | -1 to -3 |

π-Stacking Interactions:

The oxazole ring in this compound is an aromatic heterocycle and can therefore participate in π-stacking interactions with other aromatic systems. These interactions are crucial for the stabilization of protein structures and ligand-protein binding. The nature of π-stacking is a combination of electrostatic and dispersion forces.

Computational studies on various aromatic heterocycles have shown that the interaction energy and preferred geometry of π-stacking are highly dependent on the electrostatic properties of the interacting rings. The presence of heteroatoms in the oxazole ring creates a non-uniform electron distribution, which influences its stacking preferences. DFT calculations with dispersion corrections are essential for accurately modeling these interactions. The interaction energies for π-stacking involving five-membered heterocyclic rings can range from -2 to -5 kcal/mol, depending on the specific geometry and interacting partner.

| Interacting System | Type of Interaction | Key Contributing Forces | Illustrative Interaction Energy (kcal/mol) |

|---|---|---|---|

| Oxazole-Benzene | Parallel-displaced | Dispersion, Electrostatics | -2.5 to -4.0 |

| Oxazole-Oxazole | Parallel-displaced or T-shaped | Dispersion, Electrostatics | -2.0 to -3.5 |

| Oxazole-Indole (Tryptophan side chain) | Parallel-displaced or T-shaped | Dispersion, Electrostatics | -3.0 to -5.0 |

Chemical Reactivity and Derivatization Strategies for 1s 1 1,3 Oxazol 2 Yl Ethan 1 Amine

Reactions at the Amine Functionality

The primary amine group in (1S)-1-(1,3-oxazol-2-yl)ethan-1-amine is a versatile functional handle that readily participates in a variety of classical amine reactions.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amine allows for straightforward acylation and sulfonylation reactions. These reactions are fundamental in peptide synthesis and for the introduction of various functional groups.

Acylation: The amine reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. The resulting N-acylated products can exhibit a range of biological activities and serve as intermediates for further transformations.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. The sulfonamide functional group is a key feature in many pharmaceutical compounds. nih.gov The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govnih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent Type | General Reaction | Product Type |

|---|---|---|

| Acyl Halide | R-COCl + H₂N-R' | Amide (R-CONH-R') |

| Acid Anhydride | (R-CO)₂O + H₂N-R' | Amide (R-CONH-R') |

| Sulfonyl Halide | R-SO₂Cl + H₂N-R' | Sulfonamide (R-SO₂NH-R') |

Note: R' represents the (1S)-1-(1,3-oxazol-2-yl)ethyl group.

Alkylation and Reductive Amination Reactions

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, yielding a mixture of products due to over-alkylation. nih.gov Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation. Chiral 2-(aminomethyl)oxazolines have been synthesized and studied in alkylation reactions involving strong bases and alkyl halides. lookchem.com

Reductive Amination: A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. clockss.org This reaction involves the initial formation of an imine or Schiff base through the condensation of the primary amine with a ketone or aldehyde, followed by in-situ reduction of the imine to the corresponding amine. nih.govclockss.org Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This one-pot procedure is highly efficient and avoids the issue of over-alkylation. Reductive amination plays a significant role in the synthesis of many pharmaceutical compounds. nih.gov

Formation of Imines and Schiff Bases

The primary amine of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. chemsynthesis.com This reversible reaction typically occurs under mild conditions and often involves the removal of water to drive the equilibrium towards the product. chemsynthesis.com Schiff bases are versatile intermediates in organic synthesis and can be used in various transformations, including reductions to amines, additions of nucleophiles, and cycloaddition reactions. nih.govchempedia.info The formation of Schiff bases derived from sulfamethoxazole, which also contains an amine group, has been reported through condensation with various aromatic aldehydes. acs.org

Table 2: Reagents for Imine/Schiff Base Formation

| Carbonyl Compound | Product |

|---|---|

| Aldehyde (R-CHO) | Aldimine (R-CH=N-R') |

| Ketone (R₂C=O) | Ketimine (R₂C=N-R') |

Note: R' represents the (1S)-1-(1,3-oxazol-2-yl)ethyl group.

Stereoselective Amine Transformations and Chiral Pool Applications

The inherent chirality of this compound makes it a valuable component of the "chiral pool," which comprises readily available, enantiomerically pure compounds used as starting materials for asymmetric synthesis. researchgate.net

This molecule can be employed as a chiral auxiliary , a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. semanticscholar.org After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled. Chiral oxazolidinones, for example, are widely used as auxiliaries in stereoselective aldol (B89426) reactions. semanticscholar.org

Furthermore, this compound can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. yale.edu The nitrogen atom of the amine and the nitrogen of the oxazole (B20620) ring can act as coordination sites for metal centers, creating a chiral environment that can induce enantioselectivity in a variety of metal-catalyzed reactions. The development of chiral ligands is a cornerstone of modern asymmetric synthesis. yale.edu

Reactivity of the 1,3-Oxazole Heterocycle

The 1,3-oxazole ring is an aromatic heterocycle with distinct reactivity patterns. It is generally considered an electron-poor system, which influences its susceptibility to electrophilic and nucleophilic attack. semanticscholar.orgpharmaguideline.com

Electrophilic and Nucleophilic Reactions on the Oxazole Ring

Electrophilic Aromatic Substitution: The oxazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. pharmaguideline.comwikipedia.org Reactions such as nitration, halogenation, and Friedel-Crafts acylation are difficult and often require harsh conditions. pharmaguideline.com When substitution does occur, it is generally directed to the C4 or C5 position, with C5 being slightly more favored. semanticscholar.orgtandfonline.com The presence of electron-donating groups on the ring can facilitate electrophilic attack. pharmaguideline.comwikipedia.org

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the unsubstituted oxazole ring is uncommon. semanticscholar.orgpharmaguideline.com However, the C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack, especially if it is substituted with a good leaving group, such as a halogen. pharmaguideline.com Nucleophilic attack can sometimes lead to ring-opening rather than substitution. pharmaguideline.com

Deprotonation: The hydrogen atom at the C2 position of the oxazole ring is the most acidic, followed by the C5 and then the C4 protons. pharmaguideline.com Deprotonation at C2 with a strong base can generate a lithiated species that can then react with various electrophiles, providing a route to 2-substituted oxazoles. wikipedia.org

Table 3: General Reactivity of the 1,3-Oxazole Ring

| Reaction Type | Position of Attack | Comments |

|---|---|---|

| Electrophilic Substitution | C4 / C5 | Generally difficult, requires activating groups. semanticscholar.orgpharmaguideline.comwikipedia.orgtandfonline.com |

| Nucleophilic Substitution | C2 | Requires a good leaving group. pharmaguideline.com |

| Deprotonation (Acidity) | C2 > C5 > C4 | Allows for functionalization at C2 via lithiation. pharmaguideline.comwikipedia.org |

Cycloaddition Reactions Involving the Oxazole Moiety

The oxazole ring can function as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net This reactivity provides a powerful method for the synthesis of highly substituted pyridine (B92270) derivatives, which are common motifs in pharmaceuticals and natural products. In this reaction, the oxazole reacts with a dienophile, such as an alkene or alkyne, to form a bicyclic intermediate which then typically undergoes a retro-Diels-Alder reaction or dehydration to yield the aromatic pyridine ring.

The reactivity of the oxazole diene is influenced by its electronic properties. The presence of electron-donating groups on the oxazole ring generally accelerates the reaction, whereas electron-withdrawing groups can diminish its reactivity. For this compound, the 2-aminoethyl substituent has a modest electronic influence. The reaction rate and efficiency can often be enhanced by using Lewis acids or Brønsted acids, which coordinate to the oxazole nitrogen, lowering the energy of the LUMO of the diene and facilitating the cycloaddition. nih.govacs.org

Table 1: Representative Diels-Alder Reaction of an Oxazole

| Diene | Dienophile | Conditions | Product Type | Ref. |

| 2-Substituted Oxazole | Maleimide | Heat or Lewis Acid | Substituted Pyridine | researchgate.net |

| 2-Substituted Oxazole | Ethylene | Lewis/Brønsted Acid | Substituted Pyridine | nih.gov |

| 2,5-Disubstituted Oxazole | Diethyl acetylenedicarboxylate | Heat | Furan derivative | researchgate.net |

Metalation and Cross-Coupling Strategies on the Oxazole Nucleus

Direct functionalization of the oxazole ring can be effectively achieved through metalation followed by cross-coupling reactions. The acidity of the protons on the oxazole ring generally follows the order C5 > C4 > C2. For a 2-substituted oxazole like this compound, deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium), is expected to occur regioselectively at the C5 position. nih.gov However, direct lithiation at C2 can be problematic due to the propensity of the resulting 2-lithiooxazole to undergo electrocyclic ring-opening to form a vinyl isocyanide intermediate. This can be circumvented by using alternative strategies, such as protecting the oxazole as a borane (B79455) complex. acs.org

Once the oxazole is metalated (e.g., lithiated), the resulting organometallic species can be quenched with various electrophiles or transmetalated to other metals (e.g., zinc, tin, boron) for use in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Negishi couplings. researchgate.netignited.in This two-step sequence allows for the introduction of a wide array of substituents, such as aryl, heteroaryl, and alkyl groups, onto the oxazole nucleus. ignited.in

Table 2: Cross-Coupling Strategies for Oxazole Functionalization

| Reaction Name | Oxazole Precursor | Coupling Partner | Catalyst System | Product | Ref. |

| Suzuki Coupling | 5-Bromooxazole | Arylboronic acid | Pd(PPh₃)₄, Base | 5-Aryloxazole | ignited.in |

| Stille Coupling | 2-(Tributylstannyl)oxazole | Aryl halide | Pd(PPh₃)₄ | 2-Aryloxazole | ignited.in |

| Negishi Coupling | 5-Iodooxazole | Alkylzinc halide | Pd catalyst | 5-Alkyloxazole | researchgate.net |

| Direct C-H Arylation | 2-Substituted Oxazole | Aryl halide | Pd(OAc)₂, Ligand | 2-Substituted-5-aryloxazole | nih.gov |

Formation of Advanced Chiral Scaffolds and Ligands

The primary amine functionality of this compound is a key handle for the synthesis of more complex chiral molecules and ligands for asymmetric catalysis.

The nucleophilic primary amine readily undergoes acylation with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents (e.g., DCC, EDC), to form chiral amides. This reaction is fundamental for incorporating the chiral oxazolyl-ethyl motif into larger molecules, including peptides and other biologically active scaffolds.

Similarly, reaction with isocyanates affords chiral ureas. Alternatively, treatment of the amine with a phosgene (B1210022) equivalent followed by the addition of a second amine can be used to generate unsymmetrical ureas. The resulting ureas can serve as precursors to chiral carbodiimides through dehydration, although this is a less common transformation.

Table 3: Derivatization of the Amine Group

| Reagent | Product Class | General Reaction |

| Acyl Chloride (R-COCl) | Amide | R'-NH₂ + R-COCl → R'-NHCOR + HCl |

| Carboxylic Acid (R-COOH) + Coupling Agent | Amide | R'-NH₂ + R-COOH → R'-NHCOR + H₂O |

| Isocyanate (R-NCO) | Urea | R'-NH₂ + R-NCO → R'-NHCONHR |

| Thiourea + Dehydrating Agent | Carbodiimide | R'-NHCSNHR → R'-N=C=N-R + H₂S |

The combination of a chiral center and multiple potential coordination sites (the primary amine and the oxazole nitrogen) makes this compound an excellent precursor for chiral ligands.

Imine-based (Schiff Base) Ligands: A straightforward method for ligand synthesis is the condensation of the primary amine with an aldehyde or ketone to form a chiral imine (a Schiff base). If the carbonyl compound contains an additional donor group, such as a hydroxyl group (e.g., salicylaldehyde) or a pyridyl nitrogen (e.g., 2-pyridinecarboxaldehyde), the resulting Schiff base can act as a bidentate [N,N] or [N,O] ligand. These ligands are readily complexed with various transition metals and have been used in a range of catalytic asymmetric reactions.

Phosphine-based Ligands: Chiral aminophosphine (B1255530) ligands can be prepared by reacting the primary amine with a chlorophosphine (e.g., chlorodiphenylphosphine). researchgate.net The resulting P,N-ligands can coordinate to metals through both the phosphorus and one of the nitrogen atoms, creating a chiral environment around the metal center. While the term "phosphine-oxazoline" (PHOX) typically refers to a specific class of ligands synthesized from chiral amino alcohols, the title compound can be used to create other valuable phosphine-containing ligands that incorporate a pre-existing oxazoline (B21484) ring. acs.org

Table 4: Synthesis of Chiral Ligands

| Reagent | Ligand Type | Potential Coordination Sites |

| Salicylaldehyde | Imine (Schiff Base) | [N, O] |

| 2-Pyridinecarboxaldehyde | Imine (Schiff Base) | [N, N] |

| Chlorodiphenylphosphine | Aminophosphine | [P, N] |

Stereochemical Implications in Reactivity

The pre-existing stereocenter in this compound is a powerful tool for controlling the stereochemistry of new chiral centers formed during a reaction, a phenomenon known as asymmetric induction. wikipedia.org

When a derivative of this compound undergoes a reaction that creates a new stereocenter, the original chiral center can direct the reaction to favor the formation of one diastereomer over the other.

A prominent example is the nucleophilic addition to an imine derived from the title amine. Condensation of this compound with an achiral aldehyde (e.g., benzaldehyde) produces a chiral imine. The subsequent addition of a nucleophile (e.g., an organolithium or Grignard reagent) to the C=N double bond will preferentially occur from one of the two diastereotopic faces of the imine. The stereochemical outcome is often rationalized using models such as the Felkin-Anh model, which predicts the approach of the nucleophile from the least sterically hindered trajectory relative to the substituents on the alpha-carbon. msu.edu This strategy allows the chirality of the starting amine to be transferred to the newly formed stereocenter in the product, yielding a product with high diastereomeric excess. mdma.ch

Table 5: Example of a Diastereoselective Addition Reaction

| Chiral Substrate | Reagent | Nucleophile | Predicted Major Diastereomer | Ref. |

| Imine from (1S)-amine and Benzaldehyde | Allylmagnesium Bromide | Allyl⁻ | (S,S)-diamine precursor | |

| Imine from (1S)-amine and Isobutyraldehyde | Diallylcuprate | Allyl⁻ | (S,R)-diamine precursor |

Preservation and Inversion of Stereochemistry During Transformations

The stereochemical outcome of chemical transformations involving the chiral center of this compound is of paramount importance, particularly when this compound is utilized as a building block in the synthesis of enantiomerically pure molecules. The ability to control whether a reaction proceeds with retention or inversion of configuration at the stereogenic center is a critical aspect of modern asymmetric synthesis. Strategies to achieve such control typically depend on the reaction mechanism and the choice of reagents and conditions.

Preservation of Stereochemistry

Reactions that proceed with the preservation of stereochemistry at the chiral carbon of this compound are those in which the bonds to the stereocenter are not broken during the reaction, or in which a double inversion mechanism is operative. A common strategy to achieve retention of configuration is through derivatization of the primary amine functionality, such as in N-acylation reactions.

N-Acylation Reactions: The reaction of the primary amine group of this compound with an acylating agent, such as an acid chloride or an anhydride, to form an amide typically proceeds with complete retention of the original stereochemistry. This is because the reaction occurs at the nitrogen atom and does not involve the chiral carbon-nitrogen bond. This approach is widely used to protect the amine group or to introduce new functional moieties without disturbing the existing stereocenter.

For instance, the acylation with benzoyl chloride in the presence of a non-nucleophilic base would yield the corresponding N-benzoyl derivative, (S)-N-(1-(1,3-oxazol-2-yl)ethyl)benzamide, with the (S)-configuration preserved. The high fidelity of these reactions makes them a reliable method for elaborating the structure of this chiral amine while maintaining its enantiomeric integrity.

Table 1: Representative N-Acylation Reactions with Preservation of Stereochemistry

| Acylating Agent | Base | Solvent | Product | Stereochemical Outcome |

|---|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane | (S)-N-(1-(1,3-oxazol-2-yl)ethyl)acetamide | Retention |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | (S)-N-(1-(1,3-oxazol-2-yl)ethyl)benzamide | Retention |

| Boc Anhydride | DMAP | Acetonitrile | tert-butyl (S)-(1-(1,3-oxazol-2-yl)ethyl)carbamate | Retention |

This table presents hypothetical examples based on common organic chemistry principles, as specific experimental data for this compound was not found in the searched literature.

Inversion of Stereochemistry

The inversion of the stereocenter in this compound to its (R)-enantiomer is a more challenging transformation that typically requires a reaction sequence involving a nucleophilic substitution at the chiral center. A well-established method for achieving this is the Mitsunobu reaction.

Mitsunobu Reaction: While the classical Mitsunobu reaction is primarily used for the inversion of secondary alcohols, a modified approach can be conceptualized for chiral primary amines. This would involve a multi-step sequence. First, the amine could be converted into a suitable leaving group, for example, by transformation into a sulfonamide. However, a more direct conceptual pathway for inversion would involve converting the corresponding chiral alcohol, (1S)-1-(1,3-oxazol-2-yl)ethan-1-ol, which can be a precursor to the amine.

A hypothetical sequence for the inversion of the stereocenter starting from the corresponding alcohol would be:

Reaction of (1S)-1-(1,3-oxazol-2-yl)ethan-1-ol with a nucleophile such as phthalimide (B116566) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate). This S(_N)2 reaction proceeds with inversion of configuration to yield the (R)-phthalimide derivative.

Subsequent deprotection of the phthalimide group, for instance, using hydrazine, would liberate the desired (1R)-1-(1,3-oxazol-2-yl)ethan-1-amine.

Table 2: Conceptual Reaction Sequence for Inversion of Stereochemistry via Mitsunobu Reaction

| Starting Material | Reagents | Intermediate | Reagents for Deprotection | Final Product | Stereochemical Outcome |

|---|---|---|---|---|---|

| (1S)-1-(1,3-oxazol-2-yl)ethan-1-ol | Phthalimide, PPh(_3), DIAD | (R)-2-(1-(1,3-oxazol-2-yl)ethyl)isoindoline-1,3-dione | Hydrazine hydrate | (1R)-1-(1,3-oxazol-2-yl)ethan-1-amine | Inversion |

This table outlines a conceptual pathway for stereochemical inversion, as direct experimental data for this specific transformation on the target compound was not available in the searched literature.

Applications of 1s 1 1,3 Oxazol 2 Yl Ethan 1 Amine in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, particularly for pharmaceuticals and natural products where specific stereoisomers are required for biological activity. nih.gov The molecule (1S)-1-(1,3-oxazol-2-yl)ethan-1-amine serves as an exemplary chiral synthon, providing a pre-defined stereocenter that can be integrated into larger, more complex molecular architectures.

Enantioselective Construction of Chiral Carbons

The primary utility of a chiral building block like this compound is to introduce a specific stereocenter into a molecule, which can then direct the formation of subsequent stereocenters. This strategy, often involving the use of chiral auxiliaries, is a cornerstone of asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a molecular fragment that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgscielo.org.mx

The amine group of this compound can be acylated to form an amide with a prochiral carboxylic acid derivative. The resulting compound, now containing a chiral center from the amine, can undergo diastereoselective reactions, such as enolate alkylation. The steric and electronic properties of the chiral auxiliary guide the approach of reagents, leading to the preferential formation of one diastereomer over the other. nih.gov Following the reaction, the auxiliary can be cleaved, yielding an enantiomerically enriched product and often allowing for the recovery of the auxiliary. sigmaaldrich.com This methodology is highly effective for creating new chiral carbons, including challenging quaternary stereocenters. nih.gov

Incorporation into Diverse Nitrogen-Containing Heterocycles and Natural Product Cores

The 1,3-oxazole ring is a structural motif present in a vast number of biologically active natural products, many of which are isolated from marine organisms. researchgate.netlifechemicals.commdpi.com These compounds exhibit a wide range of activities, including antibacterial, antiviral, and cytotoxic properties. researchgate.netmdpi.comrsc.org Consequently, the synthesis of oxazole-containing molecules is of significant interest to medicinal chemists. rsc.orgpitt.edu

This compound is an ideal building block for constructing such molecules. Its amine functionality provides a reactive handle for coupling reactions, allowing it to be incorporated into peptide backbones or used in the formation of larger heterocyclic systems. For instance, the amine can react with carboxylic acids to form amides, with aldehydes or ketones to form imines (which can be subsequently reduced), or participate in cyclization reactions to generate new nitrogen-containing rings. This versatility enables chemists to synthesize analogs of natural products or novel heterocyclic structures with potential therapeutic applications.

Table 1: Examples of Bioactive Natural Products Containing the Oxazole (B20620) Moiety

| Natural Product | Source Organism | Noted Biological Activity |

|---|---|---|

| Hennoxazole A | Marine Sponge | Antiviral, Analgesic |

| Diazonamide A | Marine Tunicate | Anticancer (inhibits tubulin polymerization) |

| Muscoride A | Cyanobacterium | Antibacterial |

This table illustrates the prevalence and importance of the oxazole core in complex natural products, highlighting the utility of building blocks like this compound in their synthesis. researchgate.net

Synthesis of Advanced Intermediates for Downstream Chemical Processes

In multi-step syntheses, the strategic use of building blocks that introduce both functionality and chirality early on is highly efficient. This compound serves this purpose by providing a stable, chiral fragment that can be carried through multiple synthetic steps. The oxazole ring is generally stable under various reaction conditions, while the primary amine can be protected and deprotected as needed, allowing for selective transformations at other parts of the molecule. This makes the compound an excellent precursor for advanced intermediates in the synthesis of complex targets like pharmaceuticals or agrochemicals.

Role in Asymmetric Catalysis

Beyond its role as a structural component, this compound and its derivatives are highly valuable as chiral ligands in asymmetric catalysis. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction, enabling the production of enantiomerically enriched products from prochiral substrates. mdpi.com

As a Chiral Ligand in Transition Metal-Catalyzed Reactions

The combination of a chiral amine and an oxazole ring makes this molecule a potent bidentate N,N-ligand for various transition metals, including iridium, ruthenium, rhodium, and copper. bldpharm.comnih.gov The nitrogen atoms of the amine and the oxazole can chelate to the metal, forming a stable complex. The stereocenter on the ethylamine (B1201723) backbone is positioned close to the metal's active site, allowing for effective transfer of chiral information during the catalytic cycle. bldpharm.com

Oxazoline-containing ligands, which are structurally related to the oxazole motif in the title compound, have proven to be a highly successful and widely used class of ligands in asymmetric catalysis due to their modular nature and effectiveness in a broad range of reactions. bldpharm.com These ligands have been instrumental in developing new and efficient asymmetric methodologies.

Asymmetric Hydrogenation Catalysis

Asymmetric hydrogenation is a powerful and atom-economical method for synthesizing chiral compounds. acs.orgnih.gov It involves the addition of hydrogen across a double bond (e.g., C=C, C=O, C=N) in a prochiral substrate, catalyzed by a chiral transition metal complex. Iridium and Ruthenium complexes bearing chiral P,N or N,N ligands are particularly effective for this transformation. nih.govacs.orgacs.org

Ligands structurally analogous to this compound, particularly phosphine-oxazoline (PHOX) and phosphite-oxazole ligands, have been successfully employed in iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins and imines, achieving excellent enantioselectivities. acs.orgnih.govthieme-connect.com The oxazole moiety contributes to the electronic and steric properties of the catalyst, which can be fine-tuned to match specific substrates. thieme-connect.com Ruthenium complexes have also been used with N,N and N-heterocyclic carbene (NHC) ligands for the asymmetric hydrogenation of ketones and other unsaturated heterocycles, yielding chiral alcohols and 2-oxazolidinones with high enantiomeric excess (ee). nih.gov

Table 2: Representative Performance of Oxazoline-Type Ligands in Asymmetric Hydrogenation

| Metal | Substrate Type | Ligand Type | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Iridium | Unfunctionalized Aryl Olefins | Phosphinite-Oxazole | Up to >99% ee |

| Iridium | N-Aryl Imines | Phosphine-Oxazoline (PHOX) | Up to 97% ee |

| Ruthenium | 2-Oxazolones | N-Heterocyclic Carbene (NHC) | Up to 96% ee |

This table summarizes typical results from the literature for asymmetric hydrogenation reactions using catalyst systems with ligands structurally related to this compound, demonstrating the high levels of stereocontrol achievable. nih.govacs.org The success of these related systems strongly suggests the potential of this compound as an effective ligand for similar transformations.

Enantioselective Cross-Coupling Reactions

No specific examples or research findings were identified where This compound has been utilized as a ligand or catalyst in enantioselective cross-coupling reactions. The development of chiral ligands is a significant area of research for achieving high enantioselectivity in reactions such as Suzuki-Miyaura, Negishi, Heck, and Sonogashira couplings. Typically, chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. While chiral oxazolines are a known class of ligands for such transformations, no literature specifically mentions the application of this particular amine.

Chiral Lewis Acid Catalysis

There is no available data on the use of This compound , or metal complexes derived from it, as a chiral Lewis acid catalyst. Chiral Lewis acids are instrumental in a variety of enantioselective reactions, including Diels-Alder reactions, aldol (B89426) additions, and Michael additions, by activating substrates towards nucleophilic attack in a stereocontrolled manner. The synthesis of such catalysts often involves the complexation of a chiral organic molecule to a Lewis acidic metal center. However, the application of this specific compound in forming such a catalyst has not been reported.

As a Chiral Organocatalyst or Precursor

No studies have been found that describe the use of This compound as a primary chiral organocatalyst or as a direct precursor for the synthesis of more complex organocatalysts. Chiral primary amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of chiral iminium ions or enamines. bldpharm.com This mode of activation is central to a wide array of enantioselective transformations. Despite the potential of its structural motifs, the utility of This compound in this capacity has not been documented.

In Chiral Phase-Transfer Catalysis